molecular formula C10H10F2O2 B1304100 Ethyl 2-(2,5-difluorophenyl)acetate CAS No. 662138-60-5

Ethyl 2-(2,5-difluorophenyl)acetate

Cat. No.: B1304100
CAS No.: 662138-60-5
M. Wt: 200.18 g/mol
InChI Key: BURCDXBMXLYODS-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-difluorophenyl)acetate (CAS: 1343850-82-7) is a fluorinated aromatic ester with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 236.17 g/mol . It is synthesized via general procedure I, yielding a white solid with a 99% reaction efficiency and a low melting temperature . The compound’s structure features a 2,5-difluorophenyl group attached to an acetate ester, which confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ≈ 2–3) and solubility in organic solvents like DMSO . Nuclear magnetic resonance (NMR) analysis confirms its structure, with characteristic peaks at δ 7.27–7.12 ppm (aromatic protons) and δ 4.10 ppm (ethyl ester group) .

Properties

IUPAC Name

ethyl 2-(2,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURCDXBMXLYODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381689
Record name ethyl 2-(2,5-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662138-60-5
Record name ethyl 2-(2,5-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,5-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-difluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-difluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-(2,5-difluorophenyl)acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 2-(2,5-difluorophenyl)ethanol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,5-difluorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-difluorophenyl)acetate depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine Substitution : Replacing fluorine with chlorine in the 2,5-position (e.g., Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate ) increases molecular weight (269.07 vs. 236.17 g/mol) and lipophilicity (XLogP3 = 4.1 vs. ~2–3), enhancing membrane permeability but reducing aqueous solubility.
  • Positional Isomerism : Ethyl 2-(3,5-difluorophenyl)-2-hydroxy-2-(1H-pyrrol-2-yl)acetate demonstrates how shifting fluorine atoms to the 3,5-positions introduces steric hindrance and chirality (ee = 60%), impacting biological interactions compared to the 2,5-difluoro isomer.

Biological Activity

Ethyl 2-(2,5-difluorophenyl)acetate is a fluorinated organic compound with potential applications in pharmaceuticals and agrochemicals. The presence of fluorine atoms in its structure often enhances the biological activity and pharmacokinetic properties of such compounds. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₀H₈F₂O₂
  • Molecular Weight : 236.17 g/mol
  • CAS Number : 1343850-82-7

The compound features two fluorine atoms on the phenyl ring and two additional fluorine atoms on the acetate moiety, which may enhance its stability and reactivity compared to non-fluorinated analogs.

Research indicates that fluorinated compounds like this compound can interact with biological molecules, potentially influencing various signaling pathways. Studies have shown that similar compounds can exhibit:

  • Inhibition of Cancer Cell Proliferation : Ethyl derivatives have been noted for their ability to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have demonstrated effectiveness against non-small cell lung cancer (NSCLC) by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .
  • Cytotoxic Effects : Ethyl acetate derivatives have been reported to exhibit cytotoxic effects on human lymphocytes, indicating potential for further exploration in cancer therapeutics .

Study on Anti-Cancer Activity

A recent study explored the anti-cancer properties of a structurally similar compound, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F). This compound was found to significantly inhibit the proliferation and migration of NSCLC cells in vitro while also preventing tumor growth in vivo. The underlying mechanism involved the inhibition of the PI3K/AKT/mTOR signaling pathway, showcasing how structural modifications can lead to enhanced biological activity .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic potential of ethyl acetate derivatives in vitro. The study measured DNA synthesis inhibition in human lymphocyte cultures treated with various concentrations of ethyl acetate. Results indicated significant inhibition of [3H]thymidine uptake without immediate cell death, suggesting that these compounds exert a delayed cytotoxic effect that warrants further investigation .

Data Table: Biological Activities of this compound

Activity Effect Reference
Anti-cancerInhibits proliferation and migration of NSCLC
CytotoxicityInhibits DNA synthesis in lymphocytes
Interaction with enzymesPotential for enhanced binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2,5-difluorophenyl)acetate
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Ethyl 2-(2,5-difluorophenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.